A Comprehensive Technical Guide to the Synthesis and Preparation of High-Purity Digallane (Ga₂H₆)
A Comprehensive Technical Guide to the Synthesis and Preparation of High-Purity Digallane (Ga₂H₆)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Digallane (Ga₂H₆), the dimeric form of gallane, is a volatile and thermally sensitive compound of gallium and hydrogen. Its successful synthesis in a pure form, first reported in 1989, was a significant achievement in inorganic chemistry, overcoming decades of challenges.[1][2] This guide provides an in-depth, technically-grounded overview of the synthesis, purification, and characterization of high-purity digallane. We delve into the causality behind the established two-stage synthetic protocol, offering detailed experimental procedures and discussing the critical parameters for success. Furthermore, this document covers the structural properties, handling considerations, and characterization techniques essential for researchers working with this reactive molecule. While direct applications in drug development are still emerging, understanding the synthesis of this fundamental gallium hydride is crucial for exploring novel gallium-based therapeutics and advanced materials.[3]
Introduction: The Challenge and Significance of Digallane
Gallium, a Group 13 metal, has found increasing use in medicine and electronics, from radioactive gallium in diagnostics to gallium arsenide in high-speed semiconductors.[3][4] The simplest binary hydride of gallium, gallane (GaH₃), exists predominantly as its dimer, digallane (Ga₂H₆), in the gas phase.[5]
The journey to isolate pure digallane was fraught with difficulty. Early reports of its synthesis in 1941 could not be substantiated by later work.[1][2] The eventual, verified synthesis was hailed as a "tour de force" because of the compound's inherent instability.[1][2] Digallane is a colorless gas that readily decomposes into its constituent elements, gallium and hydrogen, at temperatures above 0°C.[2] It is also highly volatile, condensing into a white solid at -50°C.[1][2] This thermal lability is the central challenge in its synthesis and handling, demanding rigorous experimental conditions.
The primary motivation for synthesizing pure digallane stems from its potential as a high-purity precursor for gallium-containing materials, such as Gallium Nitride (GaN) and Gallium Arsenide (GaAs), which are cornerstones of the electronics industry.[6][7] For researchers in drug development, access to well-characterized, fundamental building blocks like digallane is essential for the systematic synthesis of novel organogallium compounds and potential metallodrugs.
Molecular Structure and Physicochemical Properties
Understanding the structure and properties of digallane is paramount for its successful manipulation.
Molecular Geometry
Gas-phase electron diffraction studies have confirmed that digallane possesses a structure analogous to diborane, with two bridging hydrogen atoms connecting the two gallium centers (a three-center, two-electron bond).[1][2] The molecule has D₂h symmetry.
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// Edges Ga1 -- Ht1; Ga1 -- Ht2; Ga2 -- Ht3; Ga2 -- Ht4; Ga1 -- Hb1 -- Ga2; Ga1 -- Hb2 -- Ga2; } 🔚 Caption: Molecular structure of digallane (Ga₂H₆).
The structural parameters determined from these studies provide critical insight into its bonding.
| Parameter | Value | Source |
| Ga-Ga distance | 254.9(2) pm | [5] |
| Ga-H (terminal) bond length | 152 - 155.0(6) pm | [1][2][5] |
| Ga-H (bridging) bond length | 171 - 172.3(6) pm | [1][2][5] |
| Ga-H-Ga angle | 95.4(5) - 98° | [1][2][5] |
| H(t)-Ga-H(t) angle | 128.6(9)° | [5] |
Physicochemical Properties
In the solid state, digallane is believed to adopt an oligomeric or polymeric structure.[2] A key characteristic is its equilibrium with the monomeric form, gallane (GaH₃), in the gas phase. The enthalpy change for the dissociation reaction Ga₂H₆(g) → 2GaH₃(g) has been experimentally estimated to be 59 ± 16 kJ mol⁻¹.[5][8]
| Property | Value | Source |
| Chemical Formula | Ga₂H₆ | [1][2] |
| Molar Mass | 145.494 g/mol | [2] |
| Appearance | White solid or colorless gas | [2] |
| Melting/Condensation Point | -50°C | [1][2][9] |
| Boiling Point | Decomposes above 0°C | [2] |
| Solubility in Water | Reacts to form gallium(III) hydroxide | [2] |
Synthesis and Preparation of Pure Digallane
The successful synthesis of pure digallane hinges on a two-stage approach that carefully manages the reactivity of the intermediates and the thermal lability of the final product.[1][2][9] The entire process must be conducted using rigorously pre-conditioned, all-glass apparatus under high vacuum to exclude moisture, oxygen, and other contaminants.[5][10]
Stage 1: Synthesis of Dimeric Monochlorogallane ((H₂GaCl)₂)
The first crucial step is the partial hydrogenation of gallium trichloride to form dimeric monochlorogallane. This intermediate is more amenable to the final reduction step than the starting trichloride.
Reaction: Ga₂Cl₆ + 4 Me₃SiH → (H₂Ga(μ-Cl))₂ + 4 Me₃SiCl[2]
Causality: The use of trimethylsilane as a hydrogenating agent allows for a controlled reduction of Ga(III) without proceeding all the way to elemental gallium. The resulting monochlorogallane, which features bridging chlorine atoms, serves as a stable, isolable precursor for the next stage.
Experimental Protocol: Synthesis of (H₂GaCl)₂
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Apparatus: Assemble a flame-dried, all-glass vacuum line apparatus.
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Reactants: Introduce a known quantity of solid gallium trichloride (GaCl₃) into the reaction vessel.
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Procedure: a. Evacuate the apparatus to high vacuum (<10⁻⁴ Torr). b. Cool the reaction vessel to a suitable low temperature (e.g., using a dry ice/acetone bath). c. Admit a stoichiometric excess of trimethylsilane (Me₃SiH) vapor into the vessel. d. Allow the reaction mixture to warm slowly to room temperature while stirring. The reaction proceeds over several hours.
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Isolation: The volatile by-product, trimethylsilyl chloride (Me₃SiCl), and excess Me₃SiH are removed under vacuum, leaving the non-volatile, white solid (H₂GaCl)₂ as the product. The product is used in the next step without further purification.
Stage 2: Reduction to Digallane (Ga₂H₆) and Purification
This final reduction is the most critical and sensitive step. The choice of reducing agent and the strict exclusion of solvent are key to isolating the pure product.
Reaction: (H₂Ga(μ-Cl))₂ + 2 Li[GaH₄] → 2 Ga₂H₆ + 2 LiCl[2]
Causality:
-
Reducing Agent: Lithium tetrahydrogallate (LiGaH₄) is a powerful hydride donor, capable of reducing the Ga-Cl bond to a Ga-H bond. It must be freshly prepared for maximum reactivity.
-
Solvent-Free Condition: The reaction is performed entirely in the solid state. This is critical because digallane is highly reactive and would likely react with common ethereal solvents. Performing the reaction without a solvent also simplifies the purification, as the only volatile product is digallane itself.
-
Low Temperature (-23°C): This temperature represents a critical balance. It is low enough to prevent the immediate and rapid decomposition of the newly formed digallane product. However, it is sufficiently high to allow the solid-state reaction to proceed at a practical rate.
Experimental Protocol: Synthesis and Purification of Ga₂H₆
-
Apparatus: The reaction is performed in a specially designed vacuum-line reactor with an attached U-tube or cold finger for product collection.
-
Reactants: a. The dimeric monochlorogallane ((H₂GaCl)₂) from Stage 1 is already in the reaction vessel. b. Freshly prepared, solvent-free lithium tetrahydrogallate (LiGaH₄) is carefully added to the vessel under an inert atmosphere.
-
Procedure: a. The reaction vessel containing the solid mixture is cooled to -23°C (e.g., using a carbon tetrachloride slush bath). b. The U-tube or cold finger is cooled with liquid nitrogen (-196°C). c. The reaction is initiated by gently mixing the solid reactants. The reaction proceeds slowly. d. As digallane (Ga₂H₆) is formed, its vapor pressure, though low at -23°C, is sufficient for it to slowly sublime from the reaction mixture.
-
Purification & Collection: a. The volatile Ga₂H₆ travels through the vacuum line and condenses in the liquid nitrogen-cooled trap as a pure, white solid. b. The non-volatile by-product, lithium chloride (LiCl), and any unreacted starting materials remain in the reaction vessel. c. Once the reaction is complete, the collection trap is isolated from the main apparatus. The yield is typically low but produces a high-purity sample.[2]
Characterization of Pure Digallane
Verifying the identity and purity of the synthesized digallane is accomplished through several spectroscopic techniques.
-
¹H NMR Spectroscopy: A solution of digallane in a non-reactive solvent like toluene at low temperature will show two distinct peaks, confirming the presence of both terminal and bridging hydrogen atoms.[1][2]
-
Infrared (IR) Spectroscopy: Matrix isolation IR spectroscopy is a powerful tool. The spectrum of Ga₂H₆ shows characteristic absorption bands that can be distinguished from those of the monomeric GaH₃, which is also present in the vapor phase.[5] For example, a very intense absorption at 676 cm⁻¹ is attributed to a mode in the Ga₂H₆ dimer.[5]
-
Electron Diffraction: This gas-phase technique is not for routine lab characterization but is the definitive method used to determine the precise molecular structure, bond lengths, and angles of the gaseous molecule.[1][2][5]
Handling, Storage, and Stability Considerations
The utility of digallane is directly linked to an understanding of its instability.
-
Thermal Decomposition: Digallane decomposes at ambient temperatures to elemental gallium and hydrogen gas (Ga₂H₆ → 2 Ga + 3 H₂).[2] This is the primary handling challenge.
-
Storage: Pure digallane must be stored as a solid at or below its condensation temperature of -50°C, typically under liquid nitrogen (-196°C) in a sealed glass ampoule under vacuum.
-
Stabilization via Adduct Formation: While this guide focuses on pure digallane, it is important to note that the monomeric gallane (GaH₃) can be stabilized by forming adducts with Lewis bases like trimethylamine (NMe₃).[1][9] These adducts, such as Me₃N·GaH₃, are significantly more stable at room temperature and serve as convenient, handleable sources of the GaH₃ moiety for applications like Metal Organic Chemical Vapor Deposition (MOCVD).[9]
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Bernstein, L. S., et al. (2010). The digallane molecule, Ga2H6: Experimental update giving an improved structure and estimate of the enthalpy change for the reaction Ga2H6(g) → 2GaH3(g). ResearchGate. Available from: [Link]
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Bernstein, L. S., et al. (2010). The digallane molecule, Ga2H6: experimental update giving an improved structure and estimate of the enthalpy change for the reaction Ga2H6(g) --> 2GaH3(g). PubMed. Available from: [Link]
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Bernstein, L. S., et al. (2009). Medical Applications and Toxicities of Gallium Compounds. PMC - NIH. Available from: [Link]
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